[4-(2-Bromoethyl)phenyl]acetic Acid
Description
Properties
CAS No. |
67365-31-5 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-[4-(2-bromoethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H11BrO2/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI Key |
CSHYRCSFGVPDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCBr)CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of [4-(2-Bromoethyl)phenyl]acetic Acid
The synthesis of [4-(2-Bromoethyl)phenyl]acetic acid typically involves the bromination of phenylacetic acid derivatives. Various methods have been developed to enhance yield and purity:
- Electrophilic Aromatic Substitution : This method involves treating phenylacetic acid with bromine in the presence of a catalyst, leading to the formation of the bromo derivative.
- Bromomethylation : The compound can also be synthesized by reacting phenylacetic acid with bromomethyl compounds under controlled conditions to achieve high purity products.
Pharmaceutical Applications
[4-(2-Bromoethyl)phenyl]acetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents:
- Antipsychotic Medications : It is a precursor for atypical antipsychotics such as Ziprasidone, which is used to treat schizophrenia and bipolar disorder. The compound's structure allows for modifications that enhance therapeutic efficacy and reduce side effects .
- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Agrochemical Applications
The compound has notable applications in agriculture:
- Herbicides and Pesticides : [4-(2-Bromoethyl)phenyl]acetic acid is used in the formulation of herbicides and pesticides due to its effectiveness in controlling unwanted plant growth and pests .
- Plant Growth Regulators : It has been investigated for its potential to act as a growth regulator, influencing plant development processes such as flowering and fruiting.
Material Science Applications
In material sciences, [4-(2-Bromoethyl)phenyl]acetic acid is utilized in:
- Polymer Chemistry : It serves as a monomer for synthesizing various polymers with specific properties, including thermal stability and mechanical strength.
- Crown Ether Synthesis : The compound is also involved in synthesizing novel crown ether receptors, which have applications in ion-selective electrodes and sensors .
Case Study 1: Antipsychotic Development
A study highlighted the synthesis of [4-(2-Bromoethyl)phenyl]acetic acid derivatives that showed improved binding affinity to dopamine receptors compared to existing antipsychotics. This research paved the way for developing more effective treatments with fewer side effects.
Case Study 2: Agricultural Efficacy
Field trials demonstrated that formulations containing [4-(2-Bromoethyl)phenyl]acetic acid significantly reduced weed populations without adversely affecting crop yields. This finding supports its use as an environmentally friendly herbicide alternative.
| Compound Name | Activity Type | EC50 (μM) | Reference |
|---|---|---|---|
| SLU-2633 | Antimicrobial | 0.17 | |
| Ziprasidone | Antipsychotic | N/A | |
| Herbicide Formulation A | Herbicidal Activity | N/A |
Comparison with Similar Compounds
(a) 4-Bromophenylacetic Acid
- Key Properties : Molecular weight = 215.04 g/mol; pKa ≈ 3.5–4.2 (typical for aromatic acetic acids) .
- Reactivity : Bromine on the aromatic ring participates in electrophilic substitution (e.g., Suzuki coupling), but the absence of an ethyl spacer limits alkylation utility.
- Applications : Widely used as a pharmaceutical intermediate (e.g., NSAID precursors) .
(b) [4-(2-Bromoethyl)phenyl]acetic Acid
- Structure : Bromine on a two-carbon ethyl chain attached to the phenyl ring.
- Key Properties : Higher lipophilicity (logP ≈ 2.8–3.5 estimated) compared to 4-bromophenylacetic acid due to the ethyl group.
- Reactivity : The bromoethyl group facilitates nucleophilic substitutions (e.g., with amines or thiols) to form extended alkylated products .
- Applications: Potential building block for drug candidates requiring spacer moieties (e.g., kinase inhibitors) .
(c) Phenacyl 4-(Bromomethyl)phenylacetate
- Structure : Bromomethyl group on the phenyl ring; acetic acid esterified as a phenacyl ester.
- Key Properties : Reduced acidity (ester form) and higher stability toward hydrolysis compared to free acids.
- Reactivity : Bromomethyl group undergoes nucleophilic displacement, but steric hindrance may slow reactions vs. bromoethyl analogs .
Functional Group Modifications
(a) 2-(4-Bromo-2-methoxyphenyl)acetic Acid
(b) 2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid
- Structure : Urea-linked 4-bromophenyl group.
- Key Properties : Enhanced hydrogen-bonding capacity; molecular weight = 273.09 g/mol .
- Applications : Designed for enzyme inhibition or receptor binding studies due to urea’s affinity for biomolecular targets .
Physicochemical and Reactivity Data
Preparation Methods
Reaction Overview
The most direct method involves hydrolyzing [4-(2-bromoethyl)phenyl]acetonitrile using hydrobromic acid (HBr). This two-step process begins with the synthesis of the nitrile precursor, followed by acid-catalyzed hydrolysis.
Procedure
-
Synthesis of [4-(2-Bromoethyl)phenyl]acetonitrile :
-
Hydrolysis to Carboxylic Acid :
Key Data
Advantages
Radical Bromination of [4-Vinylphenyl]acetic Acid
Reaction Overview
Radical bromination introduces a bromine atom to the ethyl side chain of [4-vinylphenyl]acetic acid. This method leverages high-boiling solvents and photochemical initiation to optimize selectivity.
Procedure
-
Radical Initiation :
-
Reaction Conditions :
-
Temperature: 80–130°C
-
Light initiation (incandescent or UV)
-
Time: 6–12 hours
-
-
Workup :
Advantages
Cyclization and Dehydration Using Polyphosphoric Acid
Procedure
-
Synthesis of 4-(2-Carboxybenzyloxy)toluylic Acid :
-
Bromination and Cyclization :
-
Acid Workup :
Advantages
Halogenation of α,α-Dimethyl-4-(2-Hydroxyethyl)phenylacetate
Reaction Overview
This method, adapted from bilastine synthesis, involves halogenating a hydroxyethyl precursor.
Procedure
Advantages
Comparative Analysis of Methods
| Method | Starting Material | Yield | Scalability | Safety |
|---|---|---|---|---|
| Nitrile Hydrolysis | [4-(2-Bromoethyl)phenyl]acetonitrile | Moderate | High | Moderate (HBr handling) |
| Radical Bromination | [4-Vinylphenyl]acetic acid | High | Industrial | Requires light initiation |
| Cyclization | 4-Hydroxyphenylacetic acid | Moderate | Moderate | High-temperature steps |
| Halogenation | α,α-Dimethyl-4-(2-hydroxyethyl)phenylacetate | Low | Low | Corrosive reagents |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-(2-Bromoethyl)phenyl]acetic Acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, in adenosine A2A receptor agonist synthesis, 4-(2-bromoethyl)benzoic acid reacts with intermediates under alkaline conditions (H₂O/NaOH, room temperature, 4–9 hours) . Optimization involves controlling reaction time, temperature, and stoichiometry. Solvent polarity and pH adjustments (e.g., NaOH concentration) are critical for minimizing side products.
Q. How is the structural integrity of [4-(2-Bromoethyl)phenyl]acetic Acid validated in synthetic workflows?
- Methodological Answer : Characterization employs X-ray crystallography (monoclinic P21/c space group, lattice parameters: a = 9.1473 Å, b = 5.8265 Å, c = 15.4299 Å) and spectroscopic techniques (¹H/¹³C NMR, FTIR). Comparative analysis with isostructural analogs (e.g., 2-(2-bromophenyl)acetic acid) confirms bond angles and molecular packing . Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) and melting point determination (117–119°C for 4-bromophenylacetic acid analogs) .
Advanced Research Questions
Q. What experimental design principles resolve contradictions in reported bioactivity data for brominated phenylacetic acid derivatives?
- Methodological Answer : Contradictions arise from variations in in vitro assay conditions (e.g., cell line specificity, concentration ranges). A factorial design with ANOVA and Duncan’s multiple range test (α = 0.05) is recommended to isolate variables . For example, in plant studies, auxin-cytokinin interactions (e.g., PAA vs. IBA/NAA) are tested in randomized trials with 30 replicates per treatment . Histological validation (paraffin embedding, saffranin staining) ensures morphological consistency .
Q. How can reaction mechanisms involving the bromoethyl group be probed to improve synthetic efficiency?
- Methodological Answer : Mechanistic studies use isotopic labeling (²H/¹⁸O) and kinetic isotope effects to track bromoethyl group transfer. Computational modeling (DFT or MD simulations) identifies transition states and steric effects. For example, in adenosine A2A agonist synthesis, bromoethyl intermediates undergo SN2 displacement, where steric hindrance from the phenyl ring slows reactivity . Optimizing leaving groups (e.g., substituting bromide with tosylate) enhances yield .
Q. What role does [4-(2-Bromoethyl)phenyl]acetic Acid play in developing bioactive molecules, and how are activity assays structured?
- Methodological Answer : The bromoethyl group serves as a versatile linker in drug candidates. For instance, it is incorporated into adenosine A2A receptor agonists for inflammatory bowel disease (IBD) studies . In vitro assays involve:
- Dose-response curves (0.1–100 µM) in HT-29 cells.
- cAMP modulation (ELISA-based detection).
- Selectivity profiling against A1/A3 receptors to rule off-target effects .
Data Analysis & Technical Challenges
Q. How do researchers address discrepancies in purity assessments across analytical platforms?
- Methodological Answer : Cross-validation using GC-MS (for volatile impurities) and LC-TOF-MS (non-volatile residues) resolves conflicting purity reports. For example, 4-bromophenylacetic acid purity (>95% by GC) is confirmed via recrystallization (ethanol/water, 1:3 v/v) and differential scanning calorimetry (DSC) . Statistical tools (e.g., Grubbs’ test) identify outliers in triplicate measurements .
Q. What protocols ensure reproducibility in plant-based studies using structurally related auxins like PAA?
- Methodological Answer : Standardized media (MS salts, 3% sucrose, pH 5.8) with hormone gradients (e.g., 0.6 mg/dm³ PAA + 0.2 mg/dm³ GA₃) are critical . Shoot elongation is monitored under controlled photoperiods (16-hr light, 50–100 µmol m⁻² s⁻¹) . Rooting efficiency is quantified via survival rates (74% in 3:1 sand-soil mix) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
